molecular formula C8H7BrN2O B1528264 2-Amino-3-bromo-6-methoxy-benzonitrile CAS No. 1440526-35-1

2-Amino-3-bromo-6-methoxy-benzonitrile

Cat. No. B1528264
CAS RN: 1440526-35-1
M. Wt: 227.06 g/mol
InChI Key: UHNXSVCUCBTPQT-UHFFFAOYSA-N
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Description

2-Amino-3-bromo-6-methoxy-benzonitrile is a chemical compound with the molecular formula C8H7BrN2O and a molecular weight of 227.06 . It is an off-white solid and is typically stored at temperatures between 0-5°C .


Molecular Structure Analysis

The InChI code for 2-Amino-3-bromo-6-methoxy-benzonitrile is 1S/C8H7BrN2O/c1-12-7-3-2-6 (9)8 (11)5 (7)4-10/h2-3H,11H2,1H3 . This code provides a specific description of the molecule’s structure.


Physical And Chemical Properties Analysis

2-Amino-3-bromo-6-methoxy-benzonitrile is an off-white solid . and is typically stored at temperatures between 0-5°C .

Scientific Research Applications

Pharmacology

2-Amino-3-bromo-6-methoxy-benzonitrile is utilized in pharmacological research as a precursor for the synthesis of complex molecules. Its bromine and nitrile groups make it a versatile intermediate for constructing pharmacophores, which are parts of molecular structures that are responsible for the biological action of the drug molecule .

Organic Synthesis

In organic chemistry, this compound serves as a building block for the synthesis of various organic compounds. Its amino group can act as a nucleophile, while the bromine atom can be substituted in reactions, making it valuable for constructing heterocyclic compounds .

Material Science

The compound’s utility in material science stems from its potential to modify the properties of materials. For instance, its incorporation into polymers could affect the thermal stability and mechanical properties of the material .

Analytical Chemistry

In analytical chemistry, 2-Amino-3-bromo-6-methoxy-benzonitrile can be used as a standard or reference compound. It may also serve as a reagent in the development of new analytical methods for detecting or quantifying other substances .

Environmental Science

This chemical may be used in environmental science research to study its degradation products or its behavior in various environmental conditions. Understanding its stability and reactivity can help in assessing its environmental impact .

Biochemistry Research

In biochemistry, the compound could be used to study enzyme-substrate interactions or as a starting material for the synthesis of molecules that interact with biological macromolecules, aiding in the understanding of biological processes .

Agricultural Chemistry

2-Amino-3-bromo-6-methoxy-benzonitrile might be explored for its role in the synthesis of agrochemicals. Its structural motifs are often found in molecules with herbicidal or pesticidal activity .

Chemical Engineering

In the field of chemical engineering, this compound’s relevance lies in process development. It could be used to optimize reaction conditions for the large-scale production of chemicals, considering factors like yield, purity, and cost-efficiency .

properties

IUPAC Name

2-amino-3-bromo-6-methoxybenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2O/c1-12-7-3-2-6(9)8(11)5(7)4-10/h2-3H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHNXSVCUCBTPQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)Br)N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601273442
Record name Benzonitrile, 2-amino-3-bromo-6-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601273442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-3-bromo-6-methoxy-benzonitrile

CAS RN

1440526-35-1
Record name Benzonitrile, 2-amino-3-bromo-6-methoxy-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1440526-35-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzonitrile, 2-amino-3-bromo-6-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601273442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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